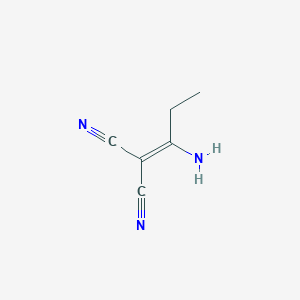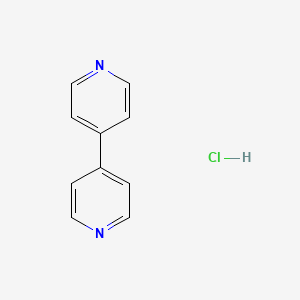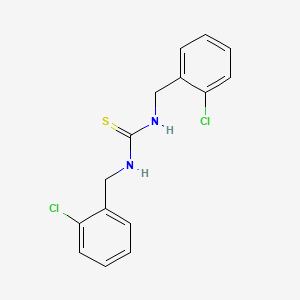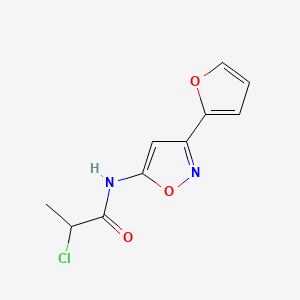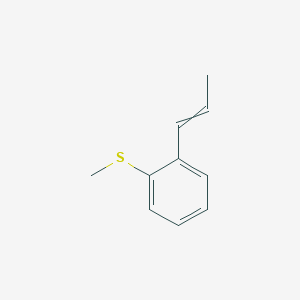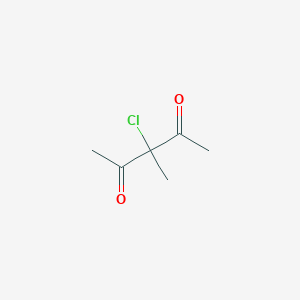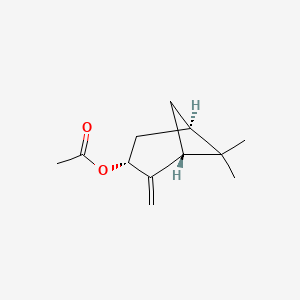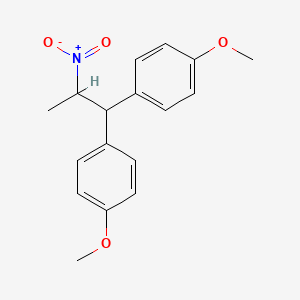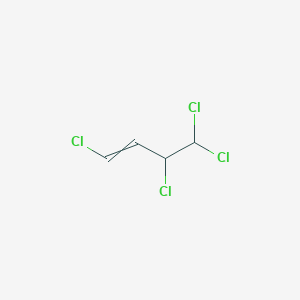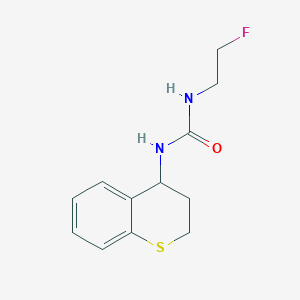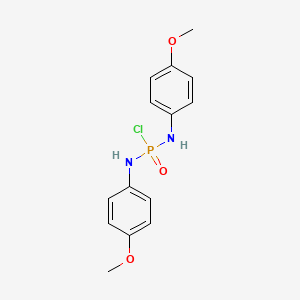![molecular formula C15H20ClN3O2 B14683225 1-(2-Chloroethyl)-3-[4-(piperidin-1-ylcarbonyl)phenyl]urea CAS No. 33021-70-4](/img/structure/B14683225.png)
1-(2-Chloroethyl)-3-[4-(piperidin-1-ylcarbonyl)phenyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Chloroethyl)-3-[4-(piperidin-1-ylcarbonyl)phenyl]urea is a synthetic organic compound with a complex structure It is characterized by the presence of a chloroethyl group, a piperidine ring, and a phenylurea moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloroethyl)-3-[4-(piperidin-1-ylcarbonyl)phenyl]urea typically involves multiple steps. One common method includes the reaction of 2-chloroethylamine hydrochloride with 4-(piperidin-1-ylcarbonyl)phenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the temperature maintained at around 0-5°C to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize the formation of by-products.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Chloroethyl)-3-[4-(piperidin-1-ylcarbonyl)phenyl]urea can undergo various chemical reactions, including:
Nucleophilic substitution: The chloroethyl group can be replaced by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido derivative, while oxidation with hydrogen peroxide would produce a sulfoxide.
Wissenschaftliche Forschungsanwendungen
1-(2-Chloroethyl)-3-[4-(piperidin-1-ylcarbonyl)phenyl]urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(2-Chloroethyl)-3-[4-(piperidin-1-ylcarbonyl)phenyl]urea involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to modifications that affect their function. The piperidine ring and phenylurea moiety may also contribute to the compound’s overall activity by stabilizing the interaction with the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(2-Chloroethyl)piperidine
- 1-(2-Chloroethyl)-4-methylpiperazine
- 4-(2-Chloroethyl)morpholine
Uniqueness
1-(2-Chloroethyl)-3-[4-(piperidin-1-ylcarbonyl)phenyl]urea is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications and potential for further modification.
Eigenschaften
CAS-Nummer |
33021-70-4 |
|---|---|
Molekularformel |
C15H20ClN3O2 |
Molekulargewicht |
309.79 g/mol |
IUPAC-Name |
1-(2-chloroethyl)-3-[4-(piperidine-1-carbonyl)phenyl]urea |
InChI |
InChI=1S/C15H20ClN3O2/c16-8-9-17-15(21)18-13-6-4-12(5-7-13)14(20)19-10-2-1-3-11-19/h4-7H,1-3,8-11H2,(H2,17,18,21) |
InChI-Schlüssel |
KRVOEFGWHJORJA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)C(=O)C2=CC=C(C=C2)NC(=O)NCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


